N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidin-3-one core linked to a furan-2-ylmethyl group via an acetamide bridge. This structure combines a pharmacologically active triazolopyrimidine scaffold with a furan moiety, which is known to influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c18-10(14-7-9-3-1-6-20-9)8-17-12(19)16-5-2-4-13-11(16)15-17/h1-6H,7-8H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMXNJCWMUVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NCC3=CC=CO3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyrimidine core: This can be achieved through
Biological Activity
N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a furan ring and a triazolopyrimidine core, which are known to contribute to various pharmacological properties.
- Molecular Formula : C₁₂H₁₁N₅O₃
- Molecular Weight : 273.25 g/mol
- CAS Number : 1330106-20-1
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antibacterial, antimycobacterial, and anticancer properties. Below is a summary of the biological activities associated with this compound.
Antimicrobial Activity
A study on similar compounds demonstrated substantial antibacterial and antimycobacterial activity. The test compounds were evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial properties.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 16 | S. aureus |
| 4e | 32 | E. coli |
| 5c | 8 | M. tuberculosis |
These findings suggest that compounds with a furan moiety and triazolopyrimidine core can be potent against multiple microbial strains .
Anticancer Activity
The anticancer potential of compounds similar to this compound has also been explored. Research has indicated that derivatives of triazolo[1,5-a]pyridines exhibit cytotoxic effects against various cancer cell lines.
In a recent study focusing on related structures:
- MCF-7 Cells (Breast Cancer) : Compounds exhibited IC₅₀ values ranging from 0.39 to 3.16 μM.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 4b | 3.16 | MCF-7 |
| 4c | 2.74 | MCF-7 |
| 6a | 0.39 | MCF-7 |
These results underscore the potential of such compounds as candidates for further development in anticancer therapy .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of triazolopyrimidine and assessed their biological activities. The derivatives were tested for their antimicrobial properties against standard strains of bacteria and showed promising results in inhibiting growth at low concentrations.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazolopyrimidine derivatives revealed that modifications at specific positions significantly impacted their biological efficacy. Compounds with electron-withdrawing groups generally exhibited enhanced potency against bacterial strains.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide exhibits significant anticancer activity. Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The structural components of this compound suggest potential anti-inflammatory properties. Studies have indicated that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Some derivatives related to the triazolopyrimidine structure have demonstrated efficacy against various bacterial strains. This suggests that this compound might also possess antimicrobial properties worth exploring.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The formation of the triazolopyrimidine core can be achieved through various synthetic routes. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Synthetic Route Overview
- Formation of Triazolopyrimidine Core :
- Reaction conditions involve specific catalysts and solvents to facilitate the formation.
- Acetamide Group Attachment :
- This step often requires coupling agents to ensure proper linkage.
Case Studies
Several studies have documented the biological activity of this compound:
-
Study on Anticancer Activity :
- A research article published in a peer-reviewed journal demonstrated the cytotoxic effects on A549 and MCF-7 cell lines, highlighting its potential as an anticancer agent .
- Anti-inflammatory Mechanisms :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural similarity.
Key Structural and Functional Insights
Core Heterocycle Modifications
- Triazolo[4,3-a]pyrimidine vs. Triazolo[4,3-c]pyrimidine: The target compound’s [4,3-a]pyrimidine core (vs. For example, the [4,3-c] analog in incorporates a 4-fluorophenylamino group, which may enhance π-π stacking interactions in hydrophobic pockets .
- Triazolo[4,3-a]pyrimidine vs.
Substituent Effects
- Furan vs. Fluorophenyl : The furan-2-ylmethyl group in the target compound provides moderate lipophilicity (clogP ~1.5*), while fluorophenyl groups (e.g., in ) significantly increase logP values (~2.8), favoring blood-brain barrier penetration .
- Azepane vs. Alkyl/Aryl Groups : The azepane substituent in introduces a flexible amine-containing ring, which may improve aqueous solubility and reduce hepatic clearance compared to rigid aryl groups .
Q & A
Q. How to design analogs with improved blood-brain barrier (BBB) penetration?
- Methodology : Introduce lipophilic groups (e.g., methyl, halogen) to enhance LogP (optimal range: 2–5). Reduce hydrogen bond donors (<3) and polar surface area (<90 Ų). Validate via PAMPA-BBB assay or in situ perfusion models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
